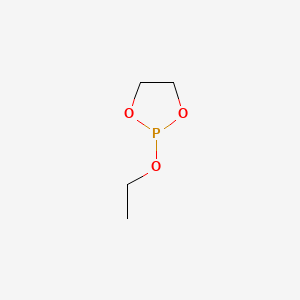![molecular formula C23H32N2O B12091849 N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)
N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a tert-butyl group, a phenoxy group, and two isopropyl groups attached to a phenyl ring, making it a highly sterically hindered molecule. It is commonly used in various scientific research fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with isopropyl and phenoxy groups. This can be achieved through Friedel-Crafts alkylation and etherification reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts, such as Lewis acids, and solvents, like dichloromethane, is common to facilitate the reactions. The final product is purified through crystallization and recrystallization techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids like aluminum chloride, boron trifluoride
Solvents: Dichloromethane, ethanol, toluene
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Mécanisme D'action
The mechanism of action of N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in industrial applications.
Diafenthiuron: A thiourea-based pesticide with similar structural features and used in agriculture.
2,4-Di-tert-butylphenol: Another antioxidant with applications in polymer stabilization.
Uniqueness
N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide stands out due to its unique combination of steric hindrance and electronic properties, making it highly reactive and versatile in various chemical reactions. Its structural complexity also allows for specific interactions with biological targets, enhancing its potential in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C23H32N2O |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C23H32N2O/c1-16(2)20-13-19(26-18-11-9-8-10-12-18)14-21(17(3)4)22(20)24-15-25-23(5,6)7/h8-17H,1-7H3,(H,24,25) |
Clé InChI |
PBZMBMXDTVZBAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1NC=NC(C)(C)C)C(C)C)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)


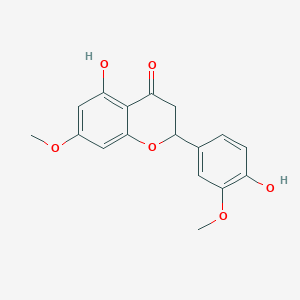
![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)


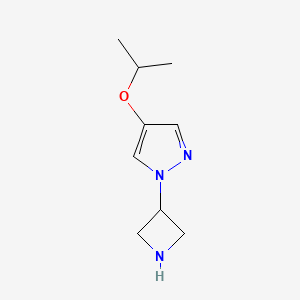

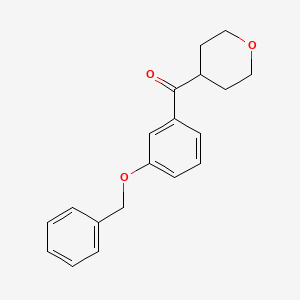
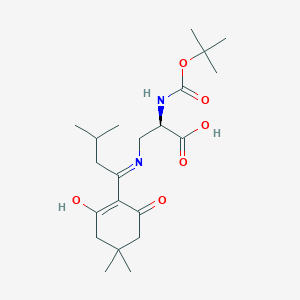
![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
